molecular formula C20H18 B1633516 1,3-dibenzylbenzene CAS No. 30172-67-9

1,3-dibenzylbenzene

Cat. No.: B1633516
CAS No.: 30172-67-9
M. Wt: 258.4 g/mol
InChI Key: OJQIGLSPYANTNP-UHFFFAOYSA-N
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Description

1,3-dibenzylbenzene: , also known as 1,4-dibenzylbenzene, is an organic compound with the molecular formula C20H18. It consists of a benzene ring substituted with two phenylmethyl groups at the 1 and 4 positions. This compound is part of the aromatic hydrocarbons family and is known for its stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: One common method for synthesizing benzene, bis(phenylmethyl)- is through Friedel-Crafts alkylation. This involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reduction of Phenylmethyl Ketones: Another method involves the reduction of phenylmethyl ketones using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of benzene, bis(phenylmethyl)- often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The process is optimized to minimize by-products and maximize yield, often using continuous flow reactors and advanced separation techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1,3-dibenzylbenzene can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products:

    Oxidation: Benzyl alcohols, benzoic acids

    Reduction: Cyclohexylmethyl derivatives

    Substitution: Nitrobenzene derivatives

Scientific Research Applications

Chemistry: 1,3-dibenzylbenzene is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the production of polymers, resins, and other complex molecules .

Biology and Medicine: In biological research, this compound is used to study the effects of aromatic hydrocarbons on living organisms. It is also investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes .

Industry: Industrially, benzene, bis(phenylmethyl)- is used in the manufacture of specialty chemicals, including fragrances, dyes, and plasticizers. Its unique chemical properties make it valuable in the production of high-performance materials .

Mechanism of Action

The mechanism of action of benzene, bis(phenylmethyl)- involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile or nucleophile depending on the reaction conditions. The aromatic ring can participate in π-π interactions, while the phenylmethyl groups can undergo various transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

    Toluene: Toluene is a simpler aromatic hydrocarbon with a single methyl group attached to the benzene ring.

    Xylene: Xylene has two methyl groups attached to the benzene ring at different positions (ortho, meta, or para).

    Ethylbenzene: Ethylbenzene has an ethyl group attached to the benzene ring.

Uniqueness: 1,3-dibenzylbenzene is unique due to the presence of two phenylmethyl groups, which impart distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

1,3-dibenzylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-3-8-17(9-4-1)14-19-12-7-13-20(16-19)15-18-10-5-2-6-11-18/h1-13,16H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQIGLSPYANTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184255
Record name Benzene, bis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30172-67-9
Record name Benzene, bis(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030172679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, bis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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